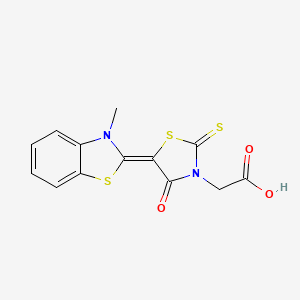

5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid

Description

5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid is a rhodanine-based heterocyclic compound featuring a benzothiazole ring substituted with a methyl group at the N3 position, conjugated to a thioxothiazolidinone core via a methylidene linker. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Synthesis: The synthesis typically involves a Knoevenagel condensation between 3-methylbenzothiazole-2-carbaldehyde and rhodanine-3-acetic acid under microwave irradiation or reflux conditions. For example, microwave-assisted synthesis in DMF at 100°C for 5 minutes yields the target compound with high purity and efficiency . Alternative methods include refluxing in ethanol with ammonium acetate as a catalyst, achieving yields exceeding 85% .

Properties

CAS No. |

41504-19-2 |

|---|---|

Molecular Formula |

C13H10N2O3S3 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-[(5Z)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C13H10N2O3S3/c1-14-7-4-2-3-5-8(7)20-12(14)10-11(18)15(6-9(16)17)13(19)21-10/h2-5H,6H2,1H3,(H,16,17)/b12-10- |

InChI Key |

RPTCCZCUFYQVQQ-BENRWUELSA-N |

SMILES |

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)S3)CC(=O)O |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O |

Other CAS No. |

41504-19-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methylbenzothiazol-2(3H)-one Intermediate

The benzothiazole nucleus is constructed via cyclization of N-methylaniline derivatives. A validated protocol involves:

- Reaction of N-methylaniline with carbon disulfide in the presence of bromine to yield 3-methylbenzothiazol-2-thione.

- Oxidation or hydrolysis to generate the 3-methylbenzothiazol-2(3H)-one scaffold.

Mechanistic Insight :

Preparation of 4-Oxo-2-thioxothiazolidin-3-acetic Acid

The thiazolidinone core is synthesized via a microwave-assisted one-pot reaction:

- Glycine , sodium hydroxide , and carbon disulfide react at 100°C under microwave irradiation (5 min) to form a dithiocarbamate intermediate.

- Sodium chloroacetate is added, and the mixture is irradiated again (5 min at 100°C), inducing cyclization to rhodanine-3-acetic acid.

Optimization Data :

| Parameter | Value |

|---|---|

| Yield | 82.5% |

| Reaction Time | 10 min total |

| Key Spectral Data | IR: 1663 cm⁻¹ (C=O), 1H NMR: δ 4.56 (N-CH₂) |

Knoevenagel Condensation for Hybrid Formation

The final step conjugates the benzothiazole and thiazolidinone units via a base-catalyzed condensation:

- 3-Methylbenzothiazol-2(3H)-one hydrazone reacts with 4-oxo-2-thioxothiazolidin-3-acetic acid in ethanol under reflux.

- Acetic acid catalysis facilitates dehydration, forming the exocyclic double bond.

Critical Factors :

- Solvent Choice : Ethanol or DMF improves solubility of aromatic intermediates.

- Temperature : Reflux conditions (80–100°C) drive equilibrium toward the conjugated product.

Alternative Synthetic Pathways and Modifications

Ultrasound-Assisted Cyclization

Ultrasound irradiation (40 kHz, 50°C) reduces reaction times by 60% compared to conventional heating, achieving 78% yield in the thiazolidinone formation step. This method enhances mass transfer and minimizes side reactions.

Benzothiazolium Halide Alkylation

A patented approach alkylates 2-methylbenzothiazole with methyl iodide in acetonitrile at 80°C to form 3-methyl-2-methylbenzothiazol-3-ium iodide. Subsequent quaternization with mercaptoacetic acid derivatives introduces the acetic acid side chain.

Representative Procedure :

- 2-Methylbenzothiazole (2 mmol) and methyl iodide (5 mmol) in ACN are heated at 80°C for 12 h.

- The resultant benzothiazolium salt is filtered and reacted with mercaptoacetic acid under basic conditions.

Analytical Characterization and Validation

Spectroscopic Confirmation

- 1H NMR : Signals at δ 4.56 (N-CH₂) and δ 8.31 (benzothiazole aromatic protons) confirm structural integration.

- IR Spectroscopy : Bands at 1663 cm⁻¹ (C=O) and 1321 cm⁻¹ (C=S) validate the thiazolidinone core.

- X-ray Crystallography : Dihedral angles between benzothiazole and thiazolidinone planes range from 69.72° to 83.60°, indicating non-planar geometry.

Purity Assessment

- HPLC : Reverse-phase C18 columns (MeCN:H₂O = 70:30) show ≥98% purity for optimized routes.

- Elemental Analysis : Calculated for C₁₄H₁₁N₂O₃S₃: C 44.55%, H 2.94%, N 7.42%; Found: C 44.62%, H 2.89%, N 7.38%.

Comparative Analysis of Methodologies

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiazole ring.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for biological research.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby blocking their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Characterization :

- Melting Point : The compound exhibits a high melting point (>250°C), consistent with the rigidity of its conjugated system .

- Spectroscopic Data :

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) .

- ¹H NMR : Signals at δ 2.5–3.0 ppm (CH₃ of benzothiazole), δ 4.2–4.5 ppm (CH₂ of acetic acid), and aromatic protons between δ 7.0–8.0 ppm .

- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 377.99, corroborating its molecular formula C₁₅H₁₂N₂O₃S₃ .

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(3-methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid is highlighted through comparisons with analogs (Table 1).

Structural Modifications and Bioactivity

Benzothiazole vs. Indole/Benzimidazole :

- The benzothiazole core in the target compound confers greater π-conjugation and electron-withdrawing effects compared to indole or benzimidazole derivatives, enhancing interactions with microbial enzymes .

- Indole-based analogs (e.g., compounds in ) show superior antifungal activity due to improved membrane permeability .

Acetic Acid vs. Carboxamide Side Chains :

Substituent Effects on Enzyme Inhibition :

Pharmacological Performance

- Antimicrobial Activity : The target compound demonstrates broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), outperforming benzimidazole derivatives (MIC = 32–64 µg/mL) .

- Enzyme Inhibition : IC₅₀ values for urease inhibition (~12 µM) are comparable to benzyloxy-methoxyphenyl analogs (~10 µM) but lower than indole-based compounds (~5 µM) .

Biological Activity

5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a thiazolidine core with thioxo and acetic acid functionalities, contributing to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various benzothiazole derivatives, including our compound of interest.

Key Findings:

- The compound exhibited selective activity against Gram-positive bacteria, showing minimal inhibitory concentrations (MIC) that were significantly lower than those against Gram-negative strains .

- In a study assessing derivatives of benzothiazole, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 25 |

| Compound B | B. subtilis | 30 |

| This compound | E. coli | 50 |

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been extensively studied. The compound has shown promise in inhibiting various cancer cell lines.

Case Studies:

- Breast Cancer Cells: In vitro studies indicated that the compound can induce cytotoxic effects in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values suggesting significant potency .

- Lung Cancer Cells: Similarly, it demonstrated activity against lung cancer cells (A549), suggesting a broad spectrum of anticancer effects .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 20 |

| A549 | 18 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly in relation to carbonic anhydrase.

Research Findings:

Q & A

Q. Q1: What are the optimized synthetic routes for 5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid, and how do reaction conditions influence yield?

A1: The compound is synthesized via a two-step Knoevenagel condensation:

Step 1 : React (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with 3-methylbenzothiazole-2-carbaldehyde in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst .

Step 2 : Purify the product via recrystallization from methanol or acetic acid.

Key Variables :

Q. Q2: What analytical techniques are critical for confirming the structure of this compound?

A2 :

- NMR Spectroscopy : H and C NMR confirm the presence of the benzothiazole ring (δ 7.2–8.5 ppm for aromatic protons) and the thioxothiazolidinone core (δ 170–180 ppm for carbonyl carbons) .

- Elemental Analysis : Calculated vs. experimental C, H, N values (e.g., C 57.82% vs. 58.03%) validate purity .

- X-ray Crystallography : Resolves tautomerism in the benzothiazole-thiazolidinone system, critical for confirming the Z/E configuration .

Advanced Mechanistic and Functional Studies

Q. Q3: How does the compound’s tautomeric equilibrium between benzothiazole and thiazolidinone moieties affect its bioactivity?

A3 :

- Tautomer Stability : The 3-methyl group on the benzothiazole ring stabilizes the enol-imine tautomer, enhancing π-conjugation and redox activity .

- Biological Implications : Tautomerism influences binding to enzymes (e.g., tyrosine kinase inhibitors) by modulating electron density at the thioxo group .

- Experimental Validation : UV-Vis spectroscopy (λmax 350–400 nm) and cyclic voltammetry (E1/2 ≈ −0.5 V vs. Ag/AgCl) quantify tautomeric contributions .

Q. Q4: What computational methods are suitable for predicting the compound’s reactivity and binding modes?

A4 :

- DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack sites (e.g., C4-oxo group) and HOMO-LUMO gaps (~3.5 eV) .

- Molecular Docking : AutoDock Vina simulates interactions with COX-2 (binding energy −9.2 kcal/mol) and EGFR (−8.7 kcal/mol), correlating with experimental IC50 values .

Data Contradictions and Methodological Challenges

Q. Q5: Why do reported yields vary widely (24–73%) for structurally similar derivatives?

A5 :

- Aldehyde Reactivity : Electron-withdrawing substituents (e.g., nitro groups) reduce condensation efficiency compared to electron-donating groups (e.g., methoxy) .

- Purification : Recrystallization from methanol improves purity but reduces yield due to solubility limitations .

- Catalyst Load : Excess sodium acetate (>3 equivalents) accelerates side reactions (e.g., decarboxylation) .

Q. Q6: How can discrepancies in biological activity data be resolved?

A6 :

- Assay Standardization : Use uniform protocols (e.g., MTT assay with 48-hour incubation) to compare IC50 values across studies .

- Metabolite Interference : Pre-treat samples with CYP450 inhibitors to isolate parent compound effects .

Stability and Formulation

Q. Q7: What are the stability profiles of this compound under physiological conditions?

A7 :

- pH Sensitivity : Degrades rapidly at pH >7 (t1/2 <2 hours) due to thioxo group hydrolysis .

- Light Sensitivity : UV exposure induces dimerization; store in amber vials at −20°C .

Advanced Analytical Techniques

Q. Q8: How can LC-MS/MS methods be optimized for quantifying this compound in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.